2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
The compound “2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 354.43.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13N3O3S/c1-3-18-9 (16)7-19-11-13-10-8 (2)5-4-6-15 (10)12 (17)14-11/h4-6H,3,7H2,1-2H3
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Structural Analysis and Synthesis
The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals a folded conformation around the methylene C atom of the thioacetamide bridge. This configuration is stabilized by intramolecular N—H⋯N hydrogen bonds, emphasizing the significance of molecular geometry in understanding compound reactivity and interaction (S. Subasri et al., 2016; S. Subasri et al., 2017). These findings are crucial for designing compounds with desired biological activities by manipulating their structural features.
Antimicrobial Activities
Research on new heterocycles incorporating antipyrine moiety, which shares structural similarities with the compound , demonstrates the potential for significant antimicrobial properties. The synthesis of various derivatives and their subsequent evaluation as antimicrobial agents highlights the role of chemical modifications in enhancing biological activity (Samir Bondock et al., 2008; Samir Bondock et al., 2008). These studies suggest a promising avenue for the development of new antimicrobial agents by exploring the chemical space around such core structures.
Novel Synthetic Approaches
The discovery of synthetic methods that yield related compounds with potential antiviral and virucidal activities against human pathogens like adenovirus and ECHO-9 virus further demonstrates the importance of chemical synthesis in drug discovery (M. Wujec et al., 2011). These methods not only provide access to new therapeutic agents but also contribute to our understanding of how structural features influence biological efficacy.
Safety and Hazards
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-19-15(23)11-25-17-20-16-13(2)4-3-9-22(16)18(24)21-17/h3-9H,10-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRKJZWDHBVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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